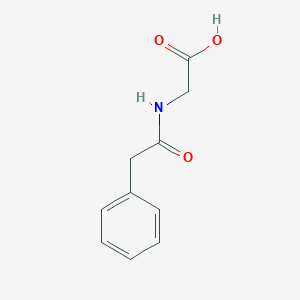

2-(2-Phenylacetamido)Acetic Acid

Overview

Description

Phenylacetylglycine is a compound formed by the conjugation of glycine with phenylacetic acid. It is a significant metabolite in humans, often found in urine and plasma. This compound is produced through the metabolism of phenylalanine by gut microbiota, followed by glycine conjugation in the liver . Phenylacetylglycine has been studied for its potential biological activities, including its role in protecting against cardiac injury.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylacetylglycine can be synthesized through the reaction of phenylacetic acid with glycine. The reaction typically involves the activation of phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of phenylacetylglycine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of biocatalysts or microbial fermentation could also be explored for more sustainable production methods.

Chemical Reactions Analysis

Types of Reactions: Phenylacetylglycine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylacetylglycine derivatives.

Reduction: Reduction reactions can modify the phenyl ring or the carboxyl group.

Substitution: Substitution reactions can occur at the phenyl ring or the glycine moiety.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetylglycine derivatives with additional functional groups, while reduction may produce simpler compounds with modified phenyl rings.

Scientific Research Applications

Medicinal Chemistry

1. Anti-inflammatory Properties

Research indicates that 2-(2-Phenylacetamido)Acetic Acid exhibits significant anti-inflammatory effects. It has been studied for its potential use in treating conditions characterized by inflammation, such as arthritis and other inflammatory diseases. The compound's mechanism involves inhibition of pro-inflammatory cytokines, which plays a crucial role in the inflammatory response.

2. Pain Management

The compound has been investigated for its analgesic properties. Its structure suggests a potential for modulating pain pathways, making it a candidate for development into pain relief medications. Studies have shown that it can effectively reduce pain in animal models, indicating its potential for further clinical studies.

Pharmacology

1. Drug Development

this compound serves as a lead compound in the development of new pharmaceuticals. Its derivatives have been synthesized to enhance efficacy and reduce side effects. The structure-activity relationship (SAR) studies have provided insights into how modifications can improve therapeutic outcomes.

2. Antimicrobial Activity

Recent studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Research has focused on its effectiveness against resistant strains of bacteria, making it a valuable candidate in the fight against antibiotic resistance.

Biochemical Research

1. Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly involving enzymes linked to inflammatory pathways. By understanding how this compound interacts with these enzymes, researchers can develop targeted therapies that mitigate adverse effects associated with chronic inflammation.

2. Cellular Mechanisms

Investigations into the cellular mechanisms of action of this compound have revealed its influence on cell signaling pathways. This knowledge is crucial for elucidating its broader biological effects and potential therapeutic applications.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anti-inflammatory Effects | Demonstrated reduction in cytokine levels in vitro and in vivo models of inflammation | Potential development of new anti-inflammatory drugs |

| Pain Relief Efficacy | Significant analgesic effects observed in animal models | Possible application in pain management therapies |

| Antimicrobial Activity | Effective against multiple resistant bacterial strains | Important role in addressing antibiotic resistance |

Mechanism of Action

Phenylacetylglycine exerts its effects through various molecular targets and pathways. It is known to activate β2 adrenergic receptors (β2AR), which play a role in cardiovascular protection. The compound reduces apoptosis in neonatal mouse cardiomyocytes by modulating signaling pathways involving Gαi and Gαs proteins . This activation leads to changes in cAMP levels and the expression of proteins involved in cell survival and apoptosis.

Comparison with Similar Compounds

Phenylacetylglycine can be compared with other similar compounds such as:

Phenylacetic Acid: The precursor to phenylacetylglycine, involved in similar metabolic pathways.

Hippuric Acid: Another glycine conjugate, formed from benzoic acid, with different biological activities.

Phenylalanine: The amino acid precursor that undergoes metabolism to form phenylacetylglycine.

Uniqueness: Phenylacetylglycine is unique due to its specific formation through gut microbial metabolism and its ability to activate β2AR, providing protective effects against cardiac injury. Its role as a gut microbial metabolite also highlights its importance in host-microbiota interactions.

Biological Activity

2-(2-Phenylacetamido)acetic acid, also known as phenylacetylglycine, is an endogenous metabolite that plays a significant role in various biological processes. This compound is a glycine conjugate of phenylacetic acid and has garnered attention for its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.2 g/mol

- CAS Number : 500-98-1

- Solubility : Soluble in DMSO at 25°C

- Storage Conditions : 2-8°C, dry, sealed

| Property | Value |

|---|---|

| Molecular Weight | 193.2 g/mol |

| Formula | C10H11NO3 |

| CAS Number | 500-98-1 |

| Solubility | DMSO |

| Storage Conditions | 2-8°C, dry |

Endogenous Metabolite

This compound is recognized as an endogenous metabolite, primarily found in the urine of various mammals including dogs, rats, and mice. Its presence indicates a role in metabolic pathways associated with amino acid conjugation and detoxification processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of phenylacetylglycine. It has been shown to inhibit the formation of biofilms in Staphylococcus aureus, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria . This activity is critical as biofilm formation is a significant factor in chronic infections.

Anti-inflammatory Effects

Research indicates that phenylacetylglycine may exhibit anti-inflammatory properties. It has been linked to modulation of inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation . The mechanisms involved may include inhibition of pro-inflammatory cytokines and modulation of immune responses.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Biofilm Formation : By disrupting the signaling pathways involved in biofilm development, it can enhance the efficacy of existing antibiotics.

- Modulation of Inflammatory Pathways : It may influence the NF-kB pathway, which is crucial in regulating immune responses and inflammation .

- Metabolic Regulation : As a metabolite, it may play a role in energy metabolism and homeostasis, impacting various physiological functions.

Study on Antimicrobial Activity

A study published in MedchemExpress evaluated the effects of phenylacetylglycine on bacterial biofilms. The findings demonstrated significant inhibition of biofilm formation at specific concentrations, indicating its potential as an adjunct therapy in treating resistant bacterial infections .

Anti-inflammatory Research

In a clinical context, research has focused on the anti-inflammatory effects of phenylacetylglycine. A retrospective analysis indicated that patients with chronic inflammatory conditions showed improved markers when supplemented with this compound . The results suggest that it may help manage symptoms associated with inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(2-Phenylacetamido)Acetic Acid, and how do they influence experimental design?

Answer: The compound (C₁₀H₁₁NO₃; MW 193.2 g/mol) is a crystalline solid with a melting point of 144°C . It is soluble in DMSO (196.7 mM at 25°C) but has limited aqueous solubility, necessitating solvent optimization for in vitro assays . Storage at 2–8°C in a dry, sealed environment is critical to prevent hydrolysis or degradation . These properties guide formulation for biological studies and stability testing.

Q. What synthetic methodologies are commonly used to prepare this compound, and how can yield be optimized?

Answer: A high-yield (81%) route involves reacting phenylacetic acid derivatives with glycine under alkaline conditions. Key steps include:

- Step 1: Condensation of 2-phenylacetic acid chloride with glycine in acetone/NaOH at 20°C for 6 hours .

- Step 2: Acidification with HCl to precipitate the product .

Yield optimization strategies: - Use ice cooling to minimize side reactions.

- Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) to terminate at optimal conversion .

Q. How is this compound quantified in biological matrices?

Answer: Liquid chromatography-mass spectrometry (LC-MS) is preferred due to its sensitivity for low-concentration metabolites. Key parameters:

- Column: C18 reverse-phase.

- Ionization: Electrospray ionization (ESI) in negative mode.

- Internal standard: Isotope-labeled analogs (e.g., D₅-phenylaceturic acid) to correct for matrix effects .

Calibration curves in urine or plasma should account for species-specific metabolic differences (e.g., rats vs. dogs) .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

Example Contradiction: Some studies report antioxidant activity, while others show no effect. Methodological Approach:

- Dose-response analysis: Test across a wide concentration range (1–100 µM) to identify threshold effects.

- Assay specificity: Use multiple assays (e.g., DPPH radical scavenging, SOD activity) to confirm mechanism .

- Cell vs. cell-free systems: Differences may arise from cellular uptake limitations or metabolic conversion .

- Species variability: Compare results in human cell lines vs. rodent models to assess translational relevance .

Q. What experimental strategies are used to study its role as an endogenous metabolite?

Answer:

- Metabolomic profiling: Use GC-MS or LC-MS to track urinary levels in disease models (e.g., dysmenorrhea) .

- Isotope tracing: Administer ¹³C-labeled phenylacetic acid to mice and monitor incorporation into this compound via NMR or MS .

- Knockout models: Delete acyltransferase enzymes (e.g., glycine N-acyltransferase) to confirm biosynthetic pathways .

Q. How do interspecies differences in metabolism impact pharmacological studies?

Answer:

- Km scaling: Adjust doses using body surface area. For example, a mouse dose of 20 mg/kg converts to 10 mg/kg in rats using Km coefficients (mouse = 3; rat = 6) .

- Urinary excretion: Dogs excrete higher levels than rodents, requiring adjusted sampling timelines .

- Enzyme expression: Quantify glycine conjugation enzymes (e.g., liver acyltransferases) via Western blotting to correlate metabolic capacity .

Properties

IUPAC Name |

2-[(2-phenylacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYVDVLMYQPLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198177 | |

| Record name | Phenylacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylacetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.3 mg/mL at 11 °C | |

| Record name | Phenylacetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

500-98-1 | |

| Record name | Phenylacetylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylacetylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenaceturic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLACETYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O134PDX2SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylacetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.